![molecular formula C15H21N3O2 B1404390 Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- CAS No. 749898-76-8](/img/structure/B1404390.png)
Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-
Übersicht
Beschreibung
Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- is a compound with the molecular formula C15H21N3O2 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, in 2019, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines using the double reductive amination reaction .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are diverse and depend on the specific compound and its functional groups. For instance, the double reductive amination reaction was used to develop a series of polyhydroxylated pyrrolidines .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by various factors, including the specific functional groups present and the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis Methods :
- A study described a simple method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry due to its rigid diamine structure (Smaliy et al., 2011).
Biological Activities :
- Pyrrolidine derivatives, including those synthesized from carvotacetone and monoterpenes, were studied for their antimicrobial and antifungal properties. These compounds showed significant activity against methicillin-resistant Staphylococcus aureus and fungi Cryptococcus neoformans (Masila et al., 2020).
Chemical Properties and Synthesis of Derivatives :
- Research on pyrrolidin-2-ones and their derivatives, which include the structure of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-, emphasized their role in the synthesis of new medicinal molecules with improved biological activity. The study focused on introducing various substituents into the nucleus of pyrrolidin-2-ones (Rubtsova et al., 2020).
Biotransformation Studies :
- A novel biotransformation of an aminopyrrolidine to an aminopiperidine was investigated, providing insights into the metabolism of specific compounds in the human liver (Chen et al., 2011).
Enantioselective Syntheses :
- An efficient enantioselective nickel-catalyzed intramolecular reductive cyclization of N-alkynones was reported, providing a practical way to synthesize pyrrolidine and piperidine derivatives with chiral tertiary alcohols (Liu et al., 2018).
Optical Purity and Stereochemistry :
- The synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, crucial in chemical synthesis for achieving complete control of stereoselectivity, was explored (Ruano et al., 2006).
Novel Routes and Reactions :
- Research on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-Hydroxy-6-methyl-2-pyridone demonstrated new routes to various compounds, highlighting the reactivity of the pyrrolidine structure (Mekheimer et al., 1997).
Wirkmechanismus
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives play a significant role in the stereochemistry of the molecule, contributing to its biological activity .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Zukünftige Richtungen
The development of new pyrrolidine compounds with different biological profiles is an active area of research. The design of these compounds can be guided by understanding the influence of steric factors on biological activity, the structure-activity relationship (SAR) of the studied compounds, and the different binding modes to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes, such as α-glycosidase, by binding to their active sites . This interaction prevents the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- can interact with proteins involved in cell signaling pathways, altering their conformation and activity .
Cellular Effects
The effects of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- can affect the expression of genes involved in metabolic processes, thereby altering the metabolic profile of the cell .
Molecular Mechanism
The molecular mechanism of action of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of the target biomolecule, resulting in downstream effects on cellular function. Additionally, Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- can change over time due to factors such as stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it can inhibit the activity of enzymes involved in carbohydrate metabolism, resulting in altered glucose levels and energy production .
Transport and Distribution
The transport and distribution of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]- can affect its interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-13-5-9-17(10-6-13)14-4-3-12(11-16-14)15(20)18-7-1-2-8-18/h3-4,11,13,19H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPQXBUIJLEARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)N3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


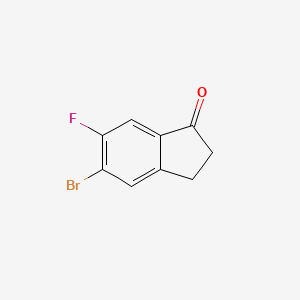
![(3AS,7AS)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1404308.png)

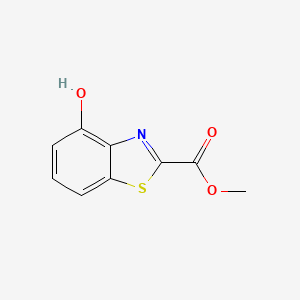
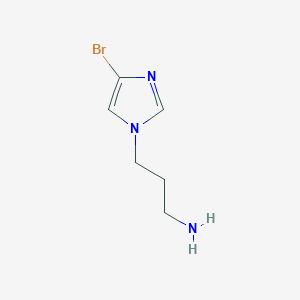
![n-[4-(Cyclopentylmethoxy)benzoyl]glycine](/img/structure/B1404312.png)
![2-(Methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1404314.png)
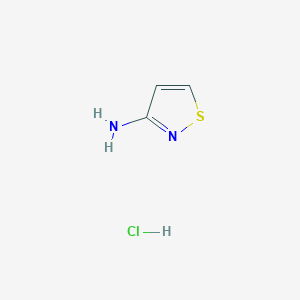
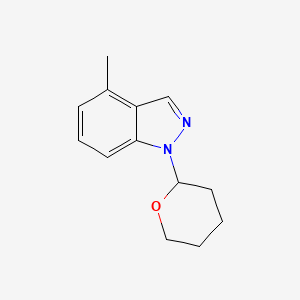
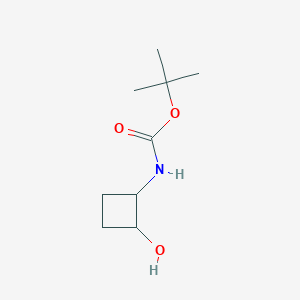

![2-((Tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1404323.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404325.png)
